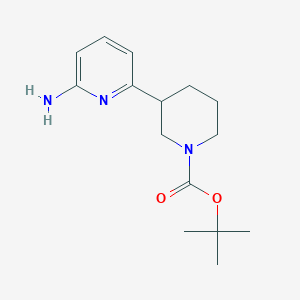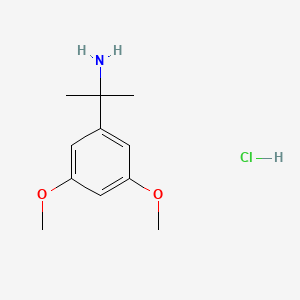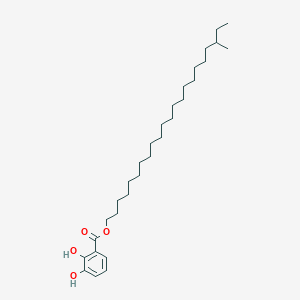
20-Methyldocosyl 2,3-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Methyldocosyl 2,3-dihydroxybenzoate is a chemical compound belonging to the class of benzoic acid esters. It is characterized by its molecular formula C30H52O4 and a molecular weight of 476.70 g/mol . This compound is notable for its structural complexity, featuring a long alkyl chain and a benzoate ester group with two hydroxyl groups at the 2 and 3 positions on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Methyldocosyl 2,3-dihydroxybenzoate typically involves the esterification of 2,3-dihydroxybenzoic acid with 20-methyldocosanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
20-Methyldocosyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
20-Methyldocosyl 2,3-dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 20-Methyldocosyl 2,3-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. It has been predicted to interact with enzymes such as cathepsin D and nuclear factor NF-kappa-B p105 subunit . These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: A simpler analog with similar hydroxyl groups on the benzene ring.
20-Methyldocosanol: The alcohol counterpart without the ester linkage.
Benzoic acid esters: A broader class of compounds with varying alkyl chains and ester groups.
Uniqueness
20-Methyldocosyl 2,3-dihydroxybenzoate is unique due to its long alkyl chain and specific ester linkage, which confer distinct physicochemical properties and biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C30H52O4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
20-methyldocosyl 2,3-dihydroxybenzoate |
InChI |
InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3 |
InChI Key |
FIEXPCXAWNKDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


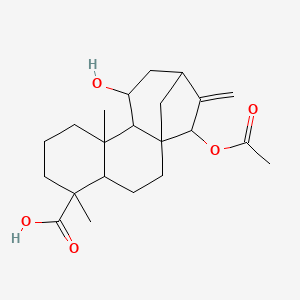
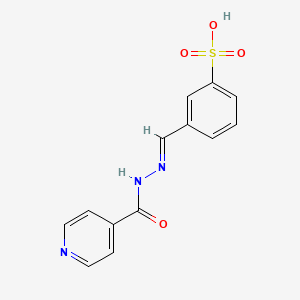

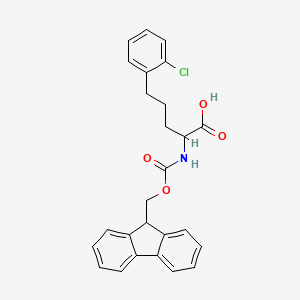

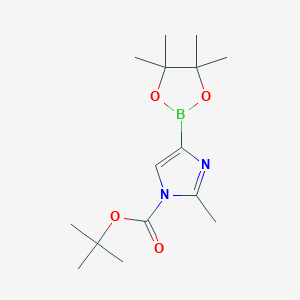


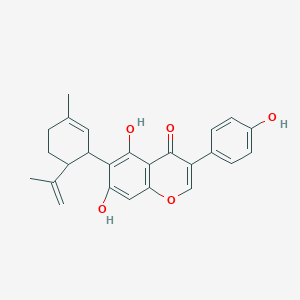
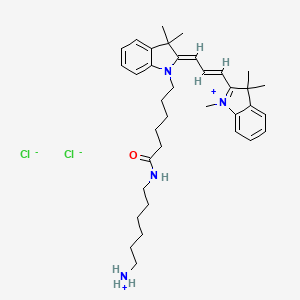

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
